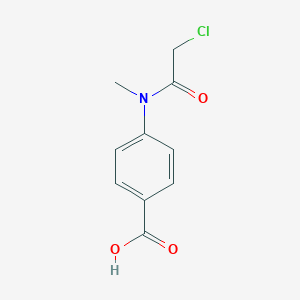

N-Methyl-4-(2-chloroacetamido)benzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form 4-(2-chloroacetamido)benzoic acid. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions generally include:

Temperature: 0-5°C for the initial reaction with chloroacetyl chloride.

Solvent: Anhydrous dichloromethane or chloroform.

Base: Potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(2-chloroacetamido)benzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with various nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Various substituted benzoic acids.

Hydrolysis: 4-amino-N-methylbenzoic acid and chloroacetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-Methyl-4-(2-chloroacetamido)benzoic acid is used in various scientific research applications, including:

Proteomics Research: As a reagent for labeling and identifying proteins.

Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Used to study enzyme-substrate interactions and protein modifications.

Wirkmechanismus

The mechanism of action of N-Methyl-4-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can be studied to understand protein function and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Chloroacetamido)benzoic acid: Lacks the N-methyl group, making it less hydrophobic.

N-Methyl-4-(2-bromoacetamido)benzoic acid: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity.

Uniqueness

N-Methyl-4-(2-chloroacetamido)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in research applications .

Biologische Aktivität

N-Methyl-4-(2-chloroacetamido)benzoic acid is an organic compound with significant potential in medicinal chemistry, particularly in enzyme inhibition and proteomics. This article explores its biological activities, including enzyme interactions, potential applications in protein labeling, and comparative studies with similar compounds.

- Molecular Formula : C10H10ClNO3

- Molecular Weight : 227.64 g/mol

- Appearance : White to off-white solid

- Melting Point : 188 - 190 ºC

- Density : 1.379 g/cm³

The compound features a benzoic acid moiety with a chloroacetamido group and a methyl group, which contribute to its biological activity.

Enzyme Inhibition Potential

Research indicates that this compound may act as an inhibitor for specific enzymes. Its structure allows it to interact with active sites of enzymes, although specific targets remain to be fully elucidated. The chloroacetamide moiety is particularly noteworthy for its ability to react with thiol groups in cysteine residues, facilitating covalent bonding that can be utilized in proteomics for protein detection via mass spectrometry.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10ClNO3 | Potential enzyme inhibitor; protein labeling probe |

| 4-Chloroacetanilide | C8H8ClNO | Analgesic; lacks methyl group |

| N-Acetyl-4-amino benzoic acid | C9H9NO3 | Used in dye synthesis |

| N-Methyl-4-amino benzoic acid | C9H11NO2 | Pharmaceutical applications |

Proteomics Applications

The unique structure of this compound makes it a promising candidate for proteomics applications. It has been investigated as a probe for protein labeling due to its ability to form stable covalent bonds with cysteine residues. This characteristic is crucial for enhancing the detection and identification of proteins in complex biological samples.

Case Studies

- Enzyme Targeting : In studies focusing on covalent ligands, compounds similar to this compound were shown to effectively target specific proteins involved in cancer pathways. For example, EN4 was identified as a ligand that engages c-MYC, leading to reduced thermal stability and impaired cell proliferation in breast cancer cells .

- Proteasome Activity Induction : Research on benzoic acid derivatives demonstrated their ability to activate proteasomal activities in cancer cell lines without significant cytotoxicity, suggesting potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-[(2-chloroacetyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSXGBJMRZJGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426627 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-44-8 | |

| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.